N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methylphenyl)methyl]ethanediamide
Description
The compound N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methylphenyl)methyl]ethanediamide is a synthetic organic molecule featuring a thieno[3,4-c]pyrazol core modified with sulfone (5,5-dioxo) and ethanediamide substituents. The core structure consists of a thiophene ring fused with a pyrazole, where the sulfur atom is oxidized to a sulfone group, enhancing metabolic stability and electronic properties.
Properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-14-7-9-15(10-8-14)11-22-20(26)21(27)23-19-17-12-30(28,29)13-18(17)24-25(19)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLBWPKQRLJWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Functional Groups
The target compound features a thieno[3,4-c]pyrazole core fused with a sulfone group (5,5-dioxo) and substituted phenyl rings. The ethanediamide moiety bridges the thienopyrazole nitrogen and a 4-methylbenzyl group. Key structural attributes include:
Synthetic Pathways
Preparation of the Thieno[3,4-c]pyrazole Core
The synthesis begins with constructing the thieno[3,4-c]pyrazole-5,5-dioxide scaffold. A validated approach involves cyclocondensation of 3-aminothiophene-4-carboxylic acid derivatives with hydrazine hydrate under acidic conditions. For example:
- 3-Amino-5-methylthiophene-4-carboxylate is treated with phenylhydrazine in ethanol at reflux to form the pyrazole ring.
- Oxidation of the thiophene sulfur using m-chloroperbenzoic acid (mCPBA) in dichloromethane yields the sulfone group.
Critical parameters:
Formation of the Ethanediamide Bridge
The final step involves coupling the thienopyrazole intermediate with ethanediamide . Two primary strategies are documented:
Direct Amidation Using Ethanedioyl Dichloride
- The thienopyrazole amine is reacted with ethanedioyl dichloride in anhydrous tetrahydrofuran (THF) at 0°C.
- Triethylamine is added to scavenge HCl, maintaining a pH > 8.
- The intermediate acyl chloride is then treated with 4-methylbenzylamine to form the diamide.
Yield : 65–72% after purification via silica gel chromatography.
Mixed Carbonate-Mediated Coupling
An alternative method uses 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid:
- The thienopyrazole carboxylic acid is reacted with CDI in acetonitrile at room temperature.
- 4-Methylbenzylamine is added dropwise, followed by stirring for 24 hours.
- The product is isolated by extraction with ethyl acetate and concentrated under reduced pressure.
Yield : 68–75%.
Optimization of Reaction Conditions
Solvent Selection
Purification and Characterization
Chromatographic Techniques
Challenges and Mitigation Strategies
Sulfone Oxidation Side Reactions
Over-oxidation to sulfonic acids is minimized by:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Direct Amidation | 65–72 | 95–98 | 18–24 |
| CDI-Mediated Coupling | 68–75 | 97–99 | 24–30 |
The CDI-mediated route offers marginally higher yields and purity but requires longer reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Various substitution reactions can occur at the phenyl and methylphenyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biology and Medicine
Drug Development: The compound’s potential bioactivity makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism by which N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(4-methylphenyl)methyl]ethanediamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Table 2. Spectral Data Comparison
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound, and how do they impact yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Elevated temperatures (e.g., 80–120°C) accelerate cyclization but risk side reactions (e.g., decomposition of the thieno[3,4-c]pyrazole core) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while inert atmospheres prevent oxidation of sulfur-containing moieties .
- Catalysts : Palladium or copper catalysts improve coupling efficiency during amide bond formation .
- Reaction Time : Extended reaction times (12–24 hours) are often necessary for complete conversion, monitored via TLC or HPLC .
Key Optimization Strategy : Use high-performance liquid chromatography (HPLC) to track intermediates and adjust conditions dynamically .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms substituent positions (e.g., distinguishing phenyl vs. methylphenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z 423.4 for C21H27N3O5S) and detects isotopic patterns .
- HPLC-PDA : Purity >95% is achievable with reverse-phase HPLC using C18 columns and UV detection at 254 nm .
Critical Note : Combine multiple techniques to resolve overlapping signals (e.g., NOESY for stereochemical assignments) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and biological target interactions?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict electron density distribution, identifying reactive sites (e.g., electrophilic sulfur in the dioxo-thieno group) .
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinase enzymes). For example, the ethanediamide group may form hydrogen bonds with catalytic lysine residues .
- InChI-Based Cheminformatics : PubChem-derived InChI strings enable database comparisons to identify structurally similar bioactive compounds (e.g., analogs with substituted phenyl groups) .
Validation : Cross-check computational predictions with experimental SAR studies on derivatives .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Structural Reanalysis : Verify batch purity via LC-MS and confirm stereochemistry (e.g., unintended cis/trans isomerism in the ethanediamide linker) .
- Assay Condition Variability : Standardize cell-based assays for pH (7.4 ± 0.2), temperature (37°C), and serum content to minimize artifacts. For example, serum proteins may bind the compound, reducing free concentration .
- Comparative Studies : Benchmark against reference compounds (e.g., PubChem CID 899988-98-8) with documented activity profiles .
Case Example : A 2025 study found that methylphenyl substitution enhances cellular uptake by 40% compared to chlorophenyl analogs, explaining potency variations .
Q. What strategies are effective for profiling the compound’s stability under biologically relevant conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to:
- Acidic/alkaline conditions (pH 2–10 at 37°C) to assess hydrolytic stability of the amide bonds .
- Oxidative stress (3% H2O2) to test sulfur oxidation in the thieno ring .
- Accelerated Stability Testing : Use HPLC to quantify degradation products after 1–4 weeks at 40°C/75% RH .
Key Finding : The dioxo-thieno core is stable at pH 5–8 but degrades rapidly under strong alkaline conditions (pH >10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
